(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester

Vue d'ensemble

Description

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester is a synthetic compound that belongs to the class of tryptophan derivatives Tryptophan is an essential amino acid that serves as a precursor for various bioactive compounds, including serotonin and melatonin

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester typically involves the following steps:

Protection of the amino group: The amino group of tryptophan is protected using an ethoxycarbonyl group to prevent unwanted reactions during subsequent steps.

Methylation of the alpha carbon: The alpha carbon of the tryptophan molecule is methylated using a suitable methylating agent under controlled conditions.

Esterification: The carboxyl group of the modified tryptophan is esterified using methanol and an acid catalyst to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis:

- This compound is utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to a variety of derivatives with different properties and functionalities.

Reagent in Organic Synthesis:

- It acts as a reagent in organic synthesis reactions, facilitating the formation of various organic compounds through chemical transformations such as oxidation, reduction, and substitution reactions.

Reaction Types:

- Oxidation: Can be oxidized to yield corresponding oxidized products using agents like hydrogen peroxide.

- Reduction: Reducing agents like sodium borohydride can be employed to obtain reduced derivatives.

- Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of new functional groups.

Biological Applications

Role as a Precursor:

- (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester is studied for its potential to act as a precursor for bioactive compounds, including serotonin and melatonin, which are crucial for regulating mood and sleep.

Investigating Therapeutic Properties:

- Research has focused on its ability to modulate neurotransmitter levels, suggesting potential therapeutic applications in treating mood disorders and sleep-related issues.

Medical Applications

Potential Therapeutic Uses:

- The compound is being investigated for its pharmacological properties, particularly its ability to influence neurotransmitter systems. This may lead to developments in treatments for conditions such as depression and anxiety.

Research Studies:

- Various studies have documented the effects of this compound on biological systems, exploring its mechanisms of action and interactions with specific molecular targets.

Industrial Applications

Production of Pharmaceuticals:

- This compound is utilized in the pharmaceutical industry for the synthesis of drugs that target serotonin pathways.

Agrochemicals and Fine Chemicals:

- Beyond pharmaceuticals, it finds applications in producing agrochemicals and other fine chemicals due to its versatile chemical properties.

Mécanisme D'action

The mechanism of action of (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as a precursor for the synthesis of bioactive molecules, influencing various biochemical processes. For example, it may be metabolized to produce serotonin, which plays a crucial role in regulating mood, sleep, and other physiological functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-N-(Ethoxycarbonyl)-alpha-methyl-L-tryptophan Methyl Ester: A similar compound with a different stereochemistry.

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Ethyl Ester: A derivative with an ethyl ester group instead of a methyl ester group.

Uniqueness

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester is unique due to its specific structural modifications, which can enhance its chemical stability, solubility, and potential biological activity compared to other tryptophan derivatives. These properties make it a valuable compound for various research and industrial applications.

Activité Biologique

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan methyl ester is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for various bioactive compounds. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

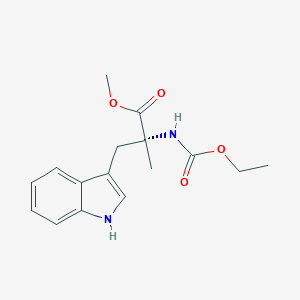

The compound is characterized by the presence of an ethoxycarbonyl group and a methyl ester, which influence its solubility and reactivity. Its structure can be represented as follows:

Research indicates that this compound may exhibit biological activities through several mechanisms:

- Modulation of Neurotransmitter Levels : Tryptophan derivatives are known to influence serotonin levels, which can affect mood and behavior. Studies have shown that modifications in the tryptophan structure can enhance or inhibit serotonin receptor activity.

- Lipid Metabolism : Some studies suggest that tryptophan derivatives can modulate lipid metabolism. For instance, compounds similar to (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan have been evaluated for their lipid-lowering effects, potentially through regulation of triglyceride levels and lipogenic gene expression in liver cells .

- Antioxidant Activity : Tryptophan derivatives often exhibit antioxidant properties, which can help in reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : The compound was tested on various cell lines to assess its cytotoxicity and impact on cell proliferation. Results indicated that it has a favorable safety profile, with minimal toxicity observed at therapeutic concentrations .

- Gene Expression Analysis : Quantitative PCR studies revealed that treatment with this compound influenced the expression levels of genes associated with lipid metabolism, such as SREBP1c and FAS, suggesting a regulatory role in metabolic pathways .

Case Study 1: Lipid-Lowering Effects

In a study examining the lipid-lowering effects of various amino acid derivatives, this compound was found to significantly reduce triglyceride levels in HepG2 liver cells when compared to control groups. The mechanism was linked to the downregulation of lipogenic genes, indicating its potential as a therapeutic agent for hyperlipidemia .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of tryptophan derivatives on neuronal cell lines subjected to oxidative stress. This compound demonstrated significant protection against cell death induced by reactive oxygen species (ROS), suggesting its potential application in neurodegenerative disorders .

Comparative Analysis with Other Tryptophan Derivatives

To better understand the efficacy of this compound, it is beneficial to compare it with other known tryptophan derivatives.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Lipid-lowering, Neuroprotective | 15 |

| Tryptophan | Precursor for serotonin | N/A |

| 5-Hydroxytryptophan | Serotonin receptor agonist | 10 |

| Melatonin | Sleep regulation, Antioxidant | 20 |

Propriétés

IUPAC Name |

methyl (2R)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVTYJZJZLTYAQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439378 | |

| Record name | Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170458-98-7 | |

| Record name | Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.